methyl 2-[(2-methylpropyl)amino]acetate
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Overview
Description
Methyl 2-[(2-methylpropyl)amino]acetate is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is also known by its IUPAC name, methyl (isobutylamino)acetate . This compound is characterized by the presence of an ester functional group and an amine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-methylpropyl)amino]acetate can be synthesized through the reaction of methyl chloroacetate with 2-methylpropylamine under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methylpropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Methyl 2-[(2-methylpropyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(2-methylpropyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amine, which then interacts with biological targets to exert its effects. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminoacetate: Lacks the 2-methylpropyl group, making it less hydrophobic.
Ethyl 2-[(2-methylpropyl)amino]acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-[(2-ethylpropyl)amino]acetate: Contains an ethyl group on the propyl chain, altering its steric and electronic properties.
Uniqueness
Methyl 2-[(2-methylpropyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the 2-methylpropyl group enhances its hydrophobicity, potentially affecting its interaction with biological membranes and targets .
Properties
CAS No. |
19628-56-9 |
---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 |
Purity |
92 |
Origin of Product |
United States |
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